molecular formula C16H19N5OS B2824966 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 1903211-97-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide

Cat. No. B2824966
CAS RN: 1903211-97-1
M. Wt: 329.42
InChI Key: LXCVYJKKMUZCJP-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Researchers have explored its potential inhibitory effects on histone acetyltransferase PCAF (p300/CBP-associated factor), which plays a crucial role in cancer progression. Specifically, a derivative of this compound, known as L-45, was identified as a potent inhibitor of the PCAF bromodomain. Further bioisosteric modifications led to a set of sixteen triazoloquinazoline derivatives. Among these, compound 23 demonstrated significant cytotoxic activity against various cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116. Compound 21 also exhibited comparable effects to the reference drug doxorubicin .

properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-12-6-8-23-14(12)4-5-15(22)17-7-2-3-13-9-18-16-19-11-20-21(16)10-13/h6,8-11H,2-5,7H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCVYJKKMUZCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide

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